molecular formula C22H19ClO5 B3692279 2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B3692279
M. Wt: 398.8 g/mol
InChI Key: YZHGATSAZCKJOS-UHFFFAOYSA-N
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Description

2-Chloro-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, and an oxoethoxy group attached to the chromen-6-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be adapted to introduce the specific substituents required for the target compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts is also becoming more common in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the oxoethoxy group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the oxoethoxy group can yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, coumarin derivatives, including this compound, are studied for their potential as enzyme inhibitors and fluorescent probes. They can be used to investigate enzyme activity and cellular processes .

Medicine

Medicinally, coumarin derivatives are explored for their anticoagulant, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, coumarin derivatives are used in the production of optical brighteners, perfumes, and dyes. This compound can be utilized in the formulation of these products due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 2-chloro-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one apart from similar compounds is its specific combination of substituents. The presence of both a chloro group and an oxoethoxy group provides unique reactivity and potential biological activity, making it a compound of interest in various fields of research .

Properties

IUPAC Name

2-chloro-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO5/c1-26-14-8-6-13(7-9-14)19(24)12-27-21-11-20-17(10-18(21)23)15-4-2-3-5-16(15)22(25)28-20/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHGATSAZCKJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 4
2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

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